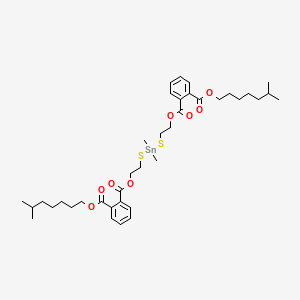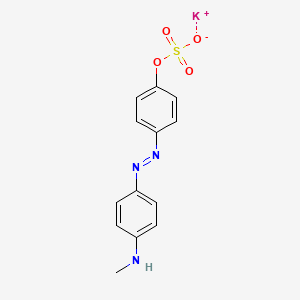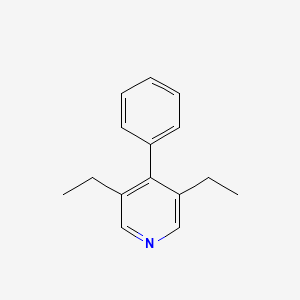![molecular formula C24H24Cl2 B14465563 1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] CAS No. 66205-06-9](/img/structure/B14465563.png)
1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] is an organic compound that features a complex structure with multiple benzene rings and chloromethyl groups
Méthodes De Préparation
The synthesis of 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-phenylenedi(ethane-2,1-diyl) with chloromethyl benzene under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently.
Analyse Des Réactions Chimiques
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzene rings can participate in coupling reactions, forming larger aromatic systems.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] exerts its effects involves interactions with molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzene rings can participate in π-π interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene] include:
1,1’-[1,2-Ethanediyl]bis[2,3,4,5,6-pentabromo-]benzene:
1,3-Diacetylbenzene: Used in organic synthesis and as an intermediate in chemical reactions.
1,3-Diphenylpropane: Used in the synthesis of various organic compounds.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 1,1’-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene].
Propriétés
Numéro CAS |
66205-06-9 |
|---|---|
Formule moléculaire |
C24H24Cl2 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1,3-bis[2-[3-(chloromethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C24H24Cl2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-16H,10-13,17-18H2 |
Clé InChI |
MVWRWPHAZJDRBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CCC2=CC(=CC=C2)CCl)CCC3=CC(=CC=C3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


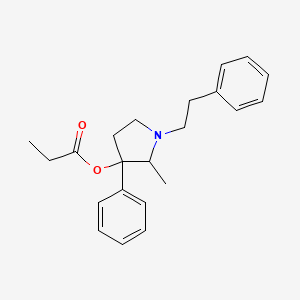
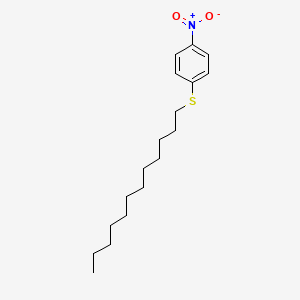
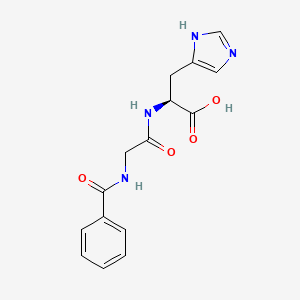
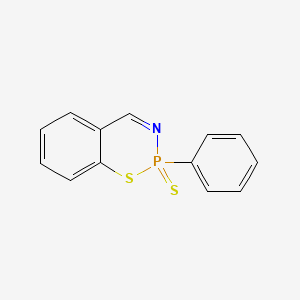
![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)
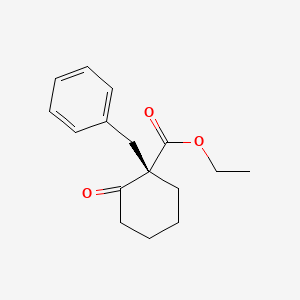
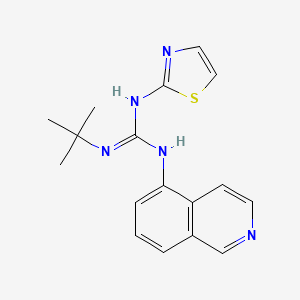
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
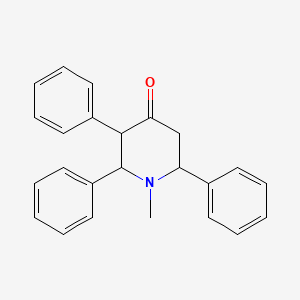
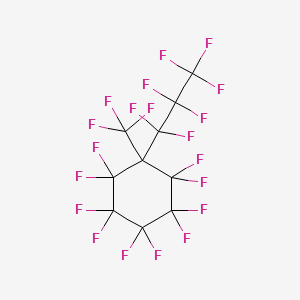
![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
